N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the pyrazole family, which is known for its diverse biological activities and significant roles in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones. The reaction conditions often include the use of catalysts such as transition metals or acidic conditions to facilitate the formation of the pyrazole ring. For instance, the condensation of cycloheptylhydrazine with ethyl acetoacetate followed by cyclization can yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or carboxamide groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate
- N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid
- N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide derivatives
Uniqueness
This compound stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-cycloheptyl-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-18-11-13(15(17-18)20-4-2)14(19)16-12-9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUMOQRHAZXGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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